molecular formula C14H12O3 B3059348 2-Methoxy-3-phenylbenzoic acid CAS No. 98496-27-6

2-Methoxy-3-phenylbenzoic acid

Cat. No.: B3059348
CAS No.: 98496-27-6
M. Wt: 228.24 g/mol
InChI Key: QSWAQPRAAPLFHY-UHFFFAOYSA-N
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Description

2-Methoxy-3-phenylbenzoic acid is an organic compound with the molecular formula C14H12O3. It is a derivative of benzoic acid, where a methoxy group is attached to the second carbon and a phenyl group is attached to the third carbon of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Etherification of 2,6-dichlorotoluene: This method involves the etherification of 2,6-dichlorotoluene to obtain 2-chloro-6-methoxytoluene.

    Nitration and Reduction of Ortho-xylene: Ortho-xylene is nitrated to form 3-nitro-ortho-xylene, which is then oxidized to 2-methyl-3-nitrobenzoic acid. The nitro group is reduced to an amino group, followed by diazotization and hydrolysis to form 2-methyl-3-hydroxybenzoic acid.

Industrial Production Methods

The industrial production of 2-methoxy-3-phenylbenzoic acid typically follows the etherification route due to its higher yield and cost-effectiveness. The process involves large-scale etherification of 2,6-dichlorotoluene, followed by the Grignard reaction and subsequent purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-Methoxy-3-phenylbenzoic acid can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding quinones or carboxylic acids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, reduced derivatives.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

2-Methoxy-3-phenylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-3-phenylbenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and phenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzoic acid: Lacks the phenyl group, resulting in different chemical and biological properties.

    3-Phenylbenzoic acid: Lacks the methoxy group, affecting its reactivity and applications.

    2-Methoxy-4-phenylbenzoic acid: Similar structure but with the phenyl group at a different position, leading to variations in its chemical behavior.

Uniqueness

2-Methoxy-3-phenylbenzoic acid is unique due to the specific positioning of the methoxy and phenyl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-methoxy-3-phenylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-13-11(10-6-3-2-4-7-10)8-5-9-12(13)14(15)16/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWAQPRAAPLFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623674
Record name 2-Methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98496-27-6
Record name 2-Methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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